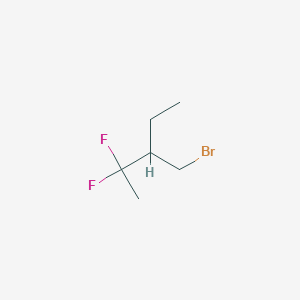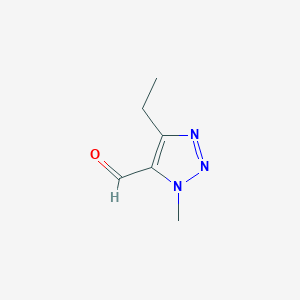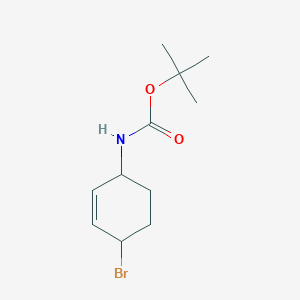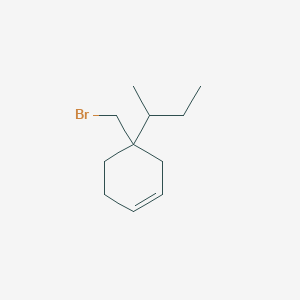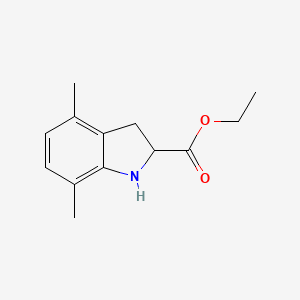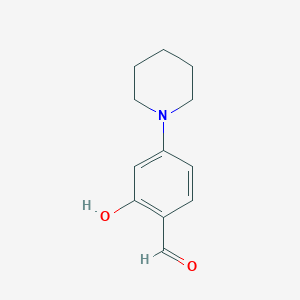![molecular formula C12H20N2O2 B13181664 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This compound is known for its unique structure, which includes both an amino group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminopropylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Aplicaciones Científicas De Investigación
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparación Con Compuestos Similares
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol can be compared with similar compounds such as:
N-(2-Hydroxyethyl)-1,3-propanediamine: This compound has a similar structure but lacks the methoxyphenyl group, making it less versatile in certain reactions.
2-(4-Methoxyphenyl)ethanol: This compound contains the methoxyphenyl group but lacks the amino group, limiting its applications in amine-related reactions.
The presence of both the amino and methoxyphenyl groups in this compound makes it unique and valuable for a wide range of chemical and biological applications.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-[N-(3-aminopropyl)-4-methoxyanilino]ethanol |
InChI |
InChI=1S/C12H20N2O2/c1-16-12-5-3-11(4-6-12)14(9-10-15)8-2-7-13/h3-6,15H,2,7-10,13H2,1H3 |
Clave InChI |
CZLHKBWNPHRDCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CCCN)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
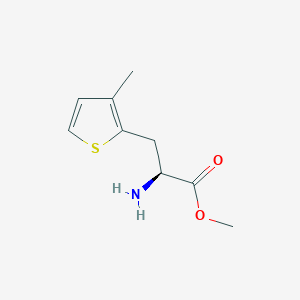
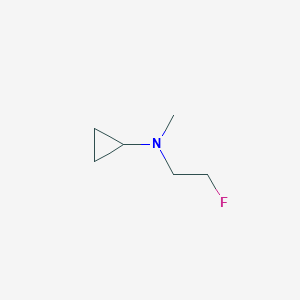

![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
